molecular formula C25H15N5O4S B6049034 3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one

3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one

Cat. No.: B6049034
M. Wt: 481.5 g/mol
InChI Key: JBECPEWBPHHGSE-XLVZBRSZSA-N
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Description

3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, indole, and thiazole. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Condensation Reactions: Combining indole derivatives with thiazole compounds under acidic or basic conditions.

    Hydrazone Formation: Reacting indole-2,3-dione with hydrazine derivatives to form hydrazones.

    Cyclization: Using cyclization reactions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-2-propenoic acid: Shares the hydroxyphenyl group but lacks the indole and thiazole rings.

    2-oxo-1H-indole-3-acetic acid: Contains the indole ring but differs in the functional groups attached.

Uniqueness

3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one is unique due to its combination of multiple functional groups and rings,

Properties

IUPAC Name

3-[(2E)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)hydrazinylidene]-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15N5O4S/c31-14-11-9-13(10-12-14)30-24(34)21(19-15-5-1-3-7-17(15)26-22(19)32)35-25(30)29-28-20-16-6-2-4-8-18(16)27-23(20)33/h1-12,31,34H,(H,27,28,33)/b29-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBECPEWBPHHGSE-XLVZBRSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C3N(C(=C(S3)C4=C5C=CC=CC5=NC4=O)O)C6=CC=C(C=C6)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\N=C\3/N(C(=C(S3)C4=C5C=CC=CC5=NC4=O)O)C6=CC=C(C=C6)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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